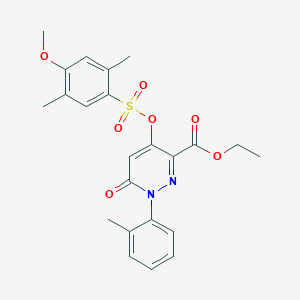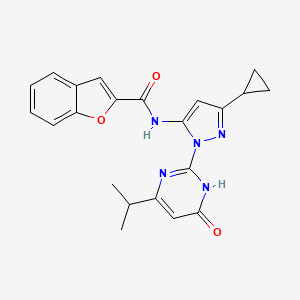
1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Heterocyclic Compounds Synthesis
1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid and its derivatives are explored in the synthesis of novel heterocyclic compounds, offering potential as chiral building blocks. A study by Matulevičiūtė et al. (2021) developed a series of novel heterocyclic amino acids, emphasizing the utility of such compounds in organic synthesis. These compounds were synthesized through a multi-step process involving the conversion of piperidine carboxylic acids to β-keto esters, demonstrating the compound's versatility in creating complex molecular architectures (Matulevičiūtė et al., 2021).
Cancer Research
In cancer research, derivatives of piperidine carboxylic acids, related to this compound, have been identified as potential Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells. A study presented an Aurora kinase inhibitor showing promise for therapeutic applications in treating cancer, highlighting the compound's relevance in medicinal chemistry (ロバート ヘンリー,ジェームズ, 2006).
Anticancer Agents Development
Rehman et al. (2018) explored the synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents. This work illustrates the compound's role in developing new chemotherapeutic agents, with some synthesized compounds exhibiting significant anticancer activity compared to standard drugs like doxorubicin. This study underscores the compound's potential in anticancer drug development (Rehman et al., 2018).
Biological Activity Enhancement
Further research into this compound derivatives has revealed their importance in enhancing biological activities. Khalid et al. (2016) synthesized a series of compounds incorporating piperidinylsulfonyl benzyl sulfides, which were tested for their biological activities, including enzyme inhibition. These studies show the broad applicability of derivatives in discovering new bioactive molecules with potential therapeutic uses (Khalid et al., 2016).
Palladium-Catalyzed Arylation
In organic synthesis, the palladium-catalyzed C-H arylation of piperidine derivatives, including those related to this compound, has been studied. Van Steijvoort et al. (2016) reported a method for the C5(sp3)-H arylation of piperidines, showcasing the compound's versatility in facilitating the functionalization of complex molecules. This research contributes to the field of synthetic chemistry by providing new methodologies for constructing molecular complexity (Van Steijvoort et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,5-dimethylbenzoyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-7-11(2)9-12(8-10)14(17)16-6-4-3-5-13(16)15(18)19/h7-9,13H,3-6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKOERBWQZBUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCCC2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2515288.png)




![4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2515293.png)



![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)
![5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2515305.png)
![3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide](/img/structure/B2515307.png)
![1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2515309.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515310.png)
